![molecular formula C11H17N3O2 B6231589 2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol CAS No. 2361643-74-3](/img/no-structure.png)

2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

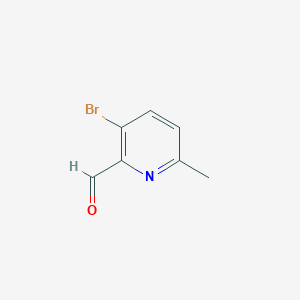

The compound “2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol” is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives, which include the compound , has seen significant progress in recent years. The green multicomponent synthesis of these derivatives involves the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . An efficient four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives using ultrasound irradiation was reported by Ablajan et al .Molecular Structure Analysis

The molecular structure of “2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol” is composed of fused pyran and pyrazole rings . The molecular weight is 221.26 , and the molecular formula is C11H15N3O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the integration of green methodologies . These methodologies involve the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .Physical And Chemical Properties Analysis

The compound is available in powder form . The boiling point and other specific physical and chemical properties are not mentioned in the available resources .Orientations Futures

The field of organic synthesis, including the synthesis of compounds like “2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol”, is witnessing a paradigm shift towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . Future research directions include advancing these green chemistry practices and exploring the diverse structural significance and biological activities of these compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol' involves the formation of the spirocyclic pyrazole ring system through a multistep reaction sequence.", "Starting Materials": [ "2-methyl-1-pyrrolidin-1-yl-ethanone", "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1-pyrrolidin-1-yl-ethanone with 2,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the corresponding chalcone intermediate.", "Step 2: Cyclization of the chalcone intermediate with hydrazine hydrate in the presence of acetic acid to form the pyrazoline intermediate.", "Step 3: Condensation of the pyrazoline intermediate with ethyl acetoacetate in the presence of sodium acetate and acetic acid to form the pyrazole intermediate.", "Step 4: Reduction of the pyrazole intermediate with sodium borohydride in methanol to form the corresponding alcohol intermediate.", "Step 5: Formation of the spirocyclic pyrazole ring system through a multistep reaction sequence involving the reaction of the alcohol intermediate with hydrochloric acid, followed by treatment with sodium hydroxide and water to form the final product '2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol'." ] } | |

Numéro CAS |

2361643-74-3 |

Formule moléculaire |

C11H17N3O2 |

Poids moléculaire |

223.3 |

Pureté |

90 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.